molecular formula C5H8N2O B14186110 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-92-9

6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one

Cat. No.: B14186110
CAS No.: 919802-92-9
M. Wt: 112.13 g/mol
InChI Key: XNAUVNPUAKPQMS-UHFFFAOYSA-N
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Description

6-Methyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound that features a unique structure with a nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylhydroxylamine with a suitable diene or dienophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts, such as ruthenium or palladium, can facilitate the cyclization reaction, leading to higher yields and more cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas and a suitable catalyst.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activity, and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo[3.1.0]hexane: A similar bicyclic compound without the methyl group.

    6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic moieties.

Uniqueness

6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar bicyclic compounds.

Properties

CAS No.

919802-92-9

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

6-methyl-1,5-diazabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C5H8N2O/c1-4-6-3-2-5(8)7(4)6/h4H,2-3H2,1H3

InChI Key

XNAUVNPUAKPQMS-UHFFFAOYSA-N

Canonical SMILES

CC1N2N1C(=O)CC2

Origin of Product

United States

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